molecular formula C16H21N3O5S B1666016 Ampicilloic Acid CAS No. 32746-94-4

Ampicilloic Acid

Cat. No. B1666016
CAS RN: 32746-94-4
M. Wt: 367.4 g/mol
InChI Key: KDAWOPKDXRJNHV-MPPDQPJWSA-N
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Description

Ampicilloic Acid is a chemical compound with the molecular formula C16H21N3O5S . It has an average mass of 367.420 Da and a mono-isotopic mass of 367.120178 Da . It is an impurity of Ampicillin, an antibiotic used for the treatment of various bacterial infections .


Synthesis Analysis

The synthesis of Ampicilloic Acid involves complex chemical reactions. A study on the degradation of ampicillin, a β-lactam antibiotic, revealed that Cu(II)-catalyzed hydrolysis plays a key role in antibiotic degradation . The oxidation of ampicillin preferentially occurred on the β-lactam structure .


Molecular Structure Analysis

Ampicilloic Acid has 4 defined stereocentres . The molecular structure of Ampicilloic Acid is complex, with multiple functional groups including amino, carboxyl, and thiazolidine groups .


Chemical Reactions Analysis

The degradation of Ampicilloic Acid involves both hydrolysis and oxidation. The Cu(II)-catalyzed degradation of ampicillin, a typical β-lactam antibiotic, was evaluated under various environmental conditions . The oxidation of ampicillin preferentially occurred on the β-lactam structure .


Physical And Chemical Properties Analysis

Ampicilloic Acid has a density of 1.4±0.1 g/cm3, a boiling point of 707.1±60.0 °C at 760 mmHg, and a flash point of 381.4±32.9 °C . It has 8 hydrogen bond acceptors, 6 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Fluorimetric Assay in Bacterial Enzyme Activity

Ampicilloic acid has been utilized in modified fluorimetric assays for estimating concentrations of sodium ampicilloate. This approach aids in detecting beta-lactamase and penicillin acylase activity in bacteria. The study by Baker (1997) demonstrates the application of ampicilloic acid in bioassays to measure enzyme activity in bacterial organisms, providing insights into their resistance mechanisms against penicillin-based antibiotics (Baker, 1997).

Structural Analysis in Antibiotics

Bird et al. (1983) investigated the structure of metabolites formed from ampicillin, highlighting the importance of ampicilloic acid in understanding antibiotic transformations. This research contributes to the understanding of antibiotic behavior and stability, which is crucial for pharmaceutical development (Bird et al., 1983).

Affinity Chromatography in Enzyme Purification

The use of an ampicilloic acid-polymer matrix in affinity chromatography for purifying penicillinase was demonstrated by Kumar et al. (1996). This application of ampicilloic acid underscores its role in biochemical techniques for isolating and studying enzymes (Kumar et al., 1996).

NMR Monitoring in Drug Analysis

Shamsipur et al. (2002) explored the use of NMR for monitoring ampicillin and its related substances, including ampicilloic acid. This study presents an innovative approach to drug analysis, offering a less intrusive and more efficient method than traditional techniques (Shamsipur et al., 2002).

Copper(II) Ion Complexation Studies

Sher et al. (1993) conducted a study on the complexation of copper(II) ions with ampicillin, where ampicilloic acid was a key component in understanding the interactions and stability of these complexes. Such research is pivotal in the field of coordination chemistry and its pharmaceutical applications (Sher et al., 1993).

Future Directions

The future directions of Ampicilloic Acid research could involve further investigation into its degradation mechanisms and potential applications. The study of Cu(II)-catalyzed degradation of ampicillin has important implications in predicting β-lactam antibiotic transformation and fate in the natural environment .

properties

IUPAC Name

(2R,4S)-2-[(R)-[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)/t9-,10+,11+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAWOPKDXRJNHV-MPPDQPJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186417
Record name Ampicilloic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ampicilloic Acid

CAS RN

32746-94-4
Record name Ampicilloic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032746944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ampicilloic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPICILLOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9384342O2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
TG do Nascimento, E de Jesus Oliveira… - … of pharmaceutical and …, 2013 - Elsevier
… The conversion of the ampicillin in ampicilloic acid 1 (5S, 6R) … two ampicilloic acid diastereoisomers (Fig. 3). Zhu et al. … epimeric forms of ampicilloic acid, in which the ampicilloic …
Number of citations: 24 www.sciencedirect.com
RB Sykes, K Nordström - Antimicrobial agents and chemotherapy, 1972 - Am Soc Microbiol
… acid is a measure of the concentration of ampicilloic acid. As shown in Fig. 6, the rate of … ampicilloic acid. Hence, the acceleration period in Fig. is used to build up the ampicilloic acid …
Number of citations: 113 journals.asm.org
A Sher, M Veber, M Marolt-Gomišček… - International journal of …, 1993 - Elsevier
… Accordingly, we can conclude that the hydrolysis of ampicillin to ampicilloic acid via the /3-1actam group took place in alkaline media. The corresponding reaction could be represented …
Number of citations: 7 www.sciencedirect.com
A Sher, M Veber, M Marolt-Gomišček… - International journal of …, 1993 - Elsevier
… into ampicilloic acid as a result of hydrolysis. The soluble compounds are relatively stable, log K,, being 5.0 and 14.5, respectively. The solubility of the precipitate was constant over a …
Number of citations: 19 www.sciencedirect.com
M Alkis, A Cox, J Nitsche, P Heine, B Brost - American Journal of Obstetrics …, 2019 - ajog.org
… Ampicillin and two urinary metabolites, ampicilloic acid and diketopiperazine are detectable in vaginal transudate within 30 minutes of a single 2 g dose of IV ampicillin, although the …
Number of citations: 0 www.ajog.org
J Haginaka, J Wakai, H Yasuda, T Uno… - … of Chromatography A, 1987 - Elsevier
A high-performance liquid chromatographic method has been developed for the determination of ampicillin (1) and its metabolites [(5R, 6R)-ampicilloic acid (2), the (5S, 6R)-epimer (3) …
Number of citations: 23 www.sciencedirect.com
V WAGHMARE, RC PATIL - envirobiotechjournals.com
… Initially this bacterial strain transformed ampicillin into ampicilloic acid with the help of beta-lactamase enzyme. In the present study it was found that ampicillin resistant bacterium exhibit …
Number of citations: 0 www.envirobiotechjournals.com
J Haginaka, J Wakai, Y Nishimura, H Yasuda - Journal of Chromatography …, 1988 - Elsevier
… Ampicillin and its metabolites [(5R,6R)-ampicilloic acid, the (5S,6R)-epimer and (2R)-pierazine-2′,5′-dione] in human serum and urine were simultaneously determined by this …
Number of citations: 7 www.sciencedirect.com
R Fernandez-Torres, MO Consentino, MAB Lopez… - Talanta, 2010 - Elsevier
… (NMR), sulfamethoxazole (SMX), trimetroprim (TMP), amoxicillin (AMX) and its main metabolite amoxicilloic acid (AMA), ampicillin (AMP) and its main metabolite ampicilloic acid (APA), …
Number of citations: 92 www.sciencedirect.com
WT Kok, JJ Halvax, WH Voogt, UAT Brinkman… - Analytical …, 1985 - ACS Publications
… rate constants for ampicillin and its main metabolite, ampicilloic acid, … Standard solutions of ampicillin and ampicilloic acid were … Ampicillin and ampicilloic acid eluted with k' values of 5.2 …
Number of citations: 46 pubs.acs.org

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